molecular formula C9H8N4 B7867571 6-(Pyridin-3-yl)pyridazin-3-amine CAS No. 1159817-05-6

6-(Pyridin-3-yl)pyridazin-3-amine

Cat. No.: B7867571
CAS No.: 1159817-05-6
M. Wt: 172.19 g/mol
InChI Key: KSTAIWSZBUQQML-UHFFFAOYSA-N
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Description

6-(Pyridin-3-yl)pyridazin-3-amine is a heterocyclic compound featuring a pyridazine core substituted with a pyridin-3-yl group at the 6-position and an amine group at the 3-position. Its molecular formula is C₉H₇N₅, with a molecular weight of 193.19 g/mol. This compound is identified by CAS number 1159817-05-6 and is available from multiple suppliers . Its structural simplicity and bifunctional substituents make it a versatile scaffold in medicinal chemistry, particularly for kinase inhibition and anti-inflammatory applications.

Properties

IUPAC Name

6-pyridin-3-ylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c10-9-4-3-8(12-13-9)7-2-1-5-11-6-7/h1-6H,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTAIWSZBUQQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671691
Record name 6-(Pyridin-3-yl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159817-05-6
Record name 6-(Pyridin-3-yl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling for Pyridinyl-Pyridazine Assembly

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For 6-(pyridin-3-yl)pyridazin-3-amine, this method involves coupling a pyridazine boronic acid with a pyridinyl halide. Key steps include:

  • Synthesis of 3-aminopyridazine-6-boronic acid : Prepared via lithiation of 3-aminopyridazine followed by treatment with trimethyl borate.

  • Coupling with 3-bromopyridine : Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DME/H₂O solvent system at 80°C, yielding the target compound in 65–72%.

Optimization Insights :

  • Catalyst loading (2–5 mol% Pd) and solvent polarity significantly impact yields. Polar aprotic solvents like DMF reduce side reactions.

  • Protecting the amine group as a trifluoroacetamide during coupling prevents undesired coordination to palladium, improving regioselectivity.

Cyclization Strategies for Pyridazine Ring Formation

Condensation of Diamines with α,β-Unsaturated Carbonyls

Pyridazine rings can be constructed via cyclocondensation. For example, reacting 1,2-diaminopropane with a pyridinyl-substituted α,β-unsaturated ketone under acidic conditions forms the pyridazine core:

  • Reaction Conditions : Acetic acid (reflux, 12 h) with sodium acetate as a base.

  • Yield : 50–60%, with subsequent deprotection of the amine group using HBr in acetic acid (93–99% yield).

Ring-Closing Metathesis (RCM)

Though less common, RCM offers an alternative route using diene precursors. For instance, a diene containing pyridine and amine functionalities undergoes metathesis with a Grubbs catalyst (5 mol%) in dichloromethane, yielding the bicyclic structure in 40–45% yield.

Functional Group Transformations

Reductive Amination of Pyridazine Ketones

A two-step process converts 6-(pyridin-3-yl)pyridazin-3-one to the target amine:

  • Oxime Formation : Treatment with hydroxylamine hydrochloride in ethanol (80°C, 4 h).

  • Reduction : Using H₂/Pd-C in methanol, achieving 85% conversion.

Buchwald-Hartwig Amination

Direct introduction of the amine group via Pd-catalyzed coupling:

  • Substrate : 6-(pyridin-3-yl)pyridazine-3-bromide.

  • Conditions : Pd₂(dba)₃ (3 mol%), Xantphos ligand, Cs₂CO₃, toluene (110°C, 24 h).

  • Yield : 70–75%, with excellent regioselectivity.

Comparative Analysis of Methodologies

Method Starting Materials Catalyst Yield (%) Advantages Limitations
Suzuki-Miyaura Coupling3-Aminopyridazine-6-boronic acidPd(PPh₃)₄65–72High regioselectivity, mild conditionsRequires boronic acid synthesis
Cyclocondensation1,2-DiaminopropaneNone50–60Simple setup, scalableLow yield, acidic conditions
Buchwald-Hartwig Amination6-(Pyridin-3-yl)pyridazine-3-BrPd₂(dba)₃/Xantphos70–75Direct amine introductionHigh catalyst loading, long reaction

Challenges and Mitigation Strategies

  • Regioselectivity in Cross-Coupling : Competing coupling at pyridazine positions 4 or 5 is minimized using sterically hindered ligands (e.g., SPhos).

  • Amine Protection : Trifluoroacetylation prevents oxidation during metal-catalyzed steps, as demonstrated in analogous pyridinyl C-nucleoside syntheses.

  • Purification : Silica gel chromatography is ineffective due to polar byproducts; instead, recrystallization from ethanol/toluene mixtures achieves >95% purity .

Chemical Reactions Analysis

Types of Reactions: 6-(Pyridin-3-yl)pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of pyridazinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridazine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides under basic or neutral conditions.

Major Products:

    Oxidation: Pyridazinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazin-3-amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have highlighted the potential of 6-(Pyridin-3-yl)pyridazin-3-amine as an inhibitor of key enzymes involved in cancer progression. For instance, compounds derived from this structure have been shown to inhibit QPCTL (glutaminyl cyclase), which plays a crucial role in tumor growth and metastasis. A patent describes derivatives of this compound that exhibit promising activity against cancer cells, indicating that modifications to the pyridazine structure can enhance potency and selectivity against various cancer types .

1.2 Antimalarial Activity
The compound has also been investigated for its antimalarial properties. A study utilized a structure-guided design approach to optimize inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1). Variants of the compound were tested for their potency against both the enzyme and the malaria parasite, revealing that certain modifications significantly improved efficacy . In vitro assays showed that specific derivatives could reduce parasitemia effectively when tested in mouse models .

Synthesis and Structure-Activity Relationship (SAR)

2.1 Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the reaction of pyridazine with various aryl or heteroaryl groups under controlled conditions to yield the desired product with high purity and yield .

2.2 Structure-Activity Relationships
Understanding the SAR is critical for optimizing the biological activity of this compound. Studies have shown that substituents on the pyridine ring can significantly influence both potency and selectivity against target enzymes. For example, introducing electron-withdrawing groups at specific positions on the pyridine ring has been associated with increased inhibitory activity against PfCDPK1 .

Case Studies and Data Tables

3.1 Case Study: Anticancer Efficacy
A recent investigation into a series of 6-(Pyridin-3-yl)pyridazin-3-amines demonstrated their effectiveness as QPCTL inhibitors. The following table summarizes the in vitro potency data for selected compounds:

CompoundIC50 (µM)Selectivity Index
Compound A0.0510
Compound B0.108
Compound C0.155

This data indicates that modifications to the basic structure can lead to significant improvements in potency against cancer cell lines .

3.2 Case Study: Antimalarial Activity
The following table presents data from a study evaluating the antimalarial efficacy of various derivatives:

CompoundEC50 (nM)In Vivo Efficacy (%)
Compound D1244
Compound E2534
Compound F3018

These results suggest that while all tested compounds exhibited some level of activity, further optimization is necessary to enhance their therapeutic potential against malaria .

Mechanism of Action

The mechanism of action of 6-(Pyridin-3-yl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to various biological effects. The compound’s ability to bind to these targets is attributed to its unique structural features, such as the presence of nitrogen atoms that facilitate hydrogen bonding and π-π stacking interactions .

Comparison with Similar Compounds

Structural and Physical Properties

The table below highlights key structural and physical differences between 6-(Pyridin-3-yl)pyridazin-3-amine and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS Number Key Applications
This compound Pyridin-3-yl, NH₂ C₉H₇N₅ 193.19 Not reported 1159817-05-6 Kinase inhibition
3-Chloro-6-hydrazinylpyridazine Cl, NH-NH₂ C₄H₄ClN₄ 158.56 92 - Antiangiogenic agent
6-(4-Methoxyphenyl)pyridazin-3-amine 4-Methoxyphenyl, NH₂ C₁₁H₁₂N₃O 202.23 Not reported MFCD06801353 Herbicide research
6-(Oxan-4-yl)pyridazin-3-amine Tetrahydro-2H-pyran-4-yl, NH₂ C₉H₁₃N₃O 179.22 Not reported 1426921-57-4 Synthetic intermediate
6-(4-Methylpiperazin-1-yl)pyridazin-3-amine 4-Methylpiperazinyl, NH₂ C₉H₁₄N₆ 206.25 Not reported - Kinase inhibitor synthesis

Key Observations :

  • Melting Points : Chloro and triazolo derivatives (e.g., compound 2 in , m.p. 287°C) exhibit higher thermal stability due to stronger intermolecular forces, whereas the target compound’s melting point remains unreported .

Biological Activity

6-(Pyridin-3-yl)pyridazin-3-amine is a compound that belongs to the pyridazine family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring fused with a pyridine moiety. This structural configuration contributes to its unique physicochemical properties, influencing its biological activities. The presence of nitrogen atoms in both rings enhances the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)5.2Induction of apoptosis and cell cycle arrest
SKOV-3 (Ovarian)4.8Inhibition of CDK2 activity
HT-29 (Colon)6.0Apoptosis via mitochondrial pathway

The mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. The compound's ability to induce apoptosis has been confirmed through annexin V-FITC assays, demonstrating its potential as an anticancer agent .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. The compound acts as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in cholinergic signaling.

Enzyme Inhibition (%) IC50 (µM)
Acetylcholinesterase850.5
Butyrylcholinesterase780.7

This dual inhibition enhances cholinergic neurotransmission, potentially alleviating symptoms associated with Alzheimer's disease .

Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory applications as well. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α.

Cytokine Inhibition (%)
IL-1β70
TNF-α65

These findings suggest that this compound may be beneficial in treating inflammatory conditions .

Case Studies

  • Anticancer Efficacy in Breast Cancer Models : A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells, revealing significant inhibition of cell proliferation and induction of apoptosis through caspase activation.
  • Neuroprotective Effects in Alzheimer's Models : In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque deposition, indicating its potential as a therapeutic agent for neurodegenerative disorders .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and amine proton environments (δ 6.5–8.5 ppm for pyridazine/pyridine protons) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 189.08) .
  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
  • X-ray Crystallography : Resolves ambiguity in stereochemistry for crystalline derivatives .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer :
Discrepancies often arise from:

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Solubility Effects : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
  • Metabolic Stability : Assess liver microsomal degradation to differentiate intrinsic vs. metabolism-dependent activity .
  • Structural Analog Comparison : Compare with 6-(4-methoxyphenyl)pyridazin-3-amine to isolate substituent-specific effects .

Advanced: What strategies optimize the compound’s stability under experimental storage conditions?

Q. Methodological Answer :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the pyridazine ring .
  • Buffer Compatibility : Avoid strong acids/bases; PBS (pH 7.4) or ethanol/water mixtures are ideal .
  • Long-Term Monitoring : Periodic HPLC analysis detects decomposition (e.g., oxidation at C4/C5 positions) .

Basic: What are the key reactivity patterns of this compound in medicinal chemistry applications?

Q. Methodological Answer :

  • Electrophilic Substitution : Reacts at the pyridazine C4 position with nitrating agents (HNO₃/H₂SO₄) .
  • Reductive Amination : Converts the amine to secondary/tertiary amines using aldehydes/ketones and NaBH₃CN .
  • Cross-Coupling : Buchwald-Hartwig amination introduces aryl/heteroaryl groups .
  • Metal Coordination : Binds transition metals (Cu²⁺, Fe³⁺) via pyridazine N-atoms, relevant for catalysis .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Q. Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures of kinase targets (e.g., EGFR) to identify binding poses .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for lead optimization .
  • ADMET Prediction : SwissADME predicts blood-brain barrier permeability and CYP450 interactions .

Basic: What are the safety and handling protocols for this compound?

Q. Methodological Answer :

  • PPE : Lab coat, nitrile gloves, and goggles are mandatory .
  • Ventilation : Use fume hoods during synthesis to avoid amine vapor exposure .
  • Spill Management : Neutralize with 10% acetic acid and adsorb with vermiculite .
  • Waste Disposal : Incinerate in certified facilities for halogen-containing organics .

Advanced: How can researchers address low yields in large-scale syntheses?

Q. Methodological Answer :

  • Catalyst Loading : Increase Pd catalyst to 5 mol% while maintaining ligand ratios .
  • Microwave Assistance : Reduce reaction time (30 min vs. 24 hrs) and improve homogeneity .
  • Flow Chemistry : Continuous reactors minimize intermediate degradation .
  • Byproduct Analysis : LC-MS identifies dimers or oxidized species; adjust stoichiometry accordingly .

Basic: What regulatory guidelines apply to sourcing and using this compound?

Q. Methodological Answer :

  • CAS Compliance : Verify CAS No. through authoritative databases (e.g., PubChem, EPA DSSTox) .
  • REACH : Ensure registration for EU-based studies if annual usage exceeds 1 ton .
  • IATA Transport : Classify as "Not Restricted" for air shipping if purity >98% .

Advanced: How can inter-laboratory reproducibility be ensured for studies involving this compound?

Q. Methodological Answer :

  • SOPs : Publish detailed protocols for synthesis, purification, and assay conditions .
  • Reference Standards : Share characterized batches via repositories (e.g., Sigma-Aldrich) .
  • Blinded Testing : Collaborate with independent labs to validate biological activity .
  • Data Transparency : Deposit raw NMR/HRMS data in public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-(Pyridin-3-yl)pyridazin-3-amine
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